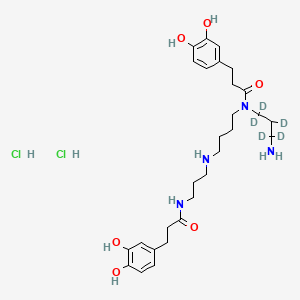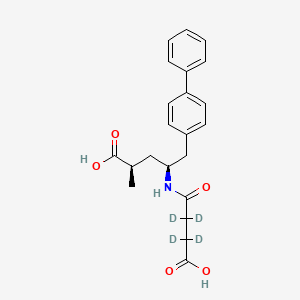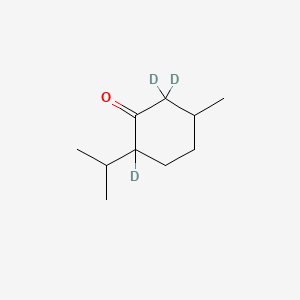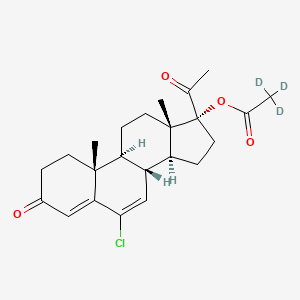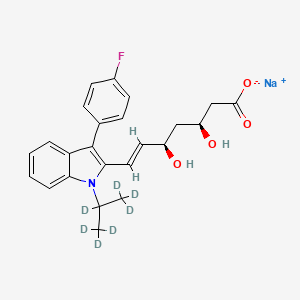
(3S,5R)-Fluvastatin-d7 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-Fluvastatin-d7 (sodium) is a deuterium-labeled version of fluvastatin, a synthetic drug from the class of statins. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. The deuterium labeling in (3S,5R)-Fluvastatin-d7 (sodium) is used to study the metabolism and pharmacokinetics of fluvastatin in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin-d7 (sodium) involves a seven-step procedure starting from aniline and [2H6] 2-bromopropane . The key steps include:
Formation of the indole ring: Aniline reacts with [2H6] 2-bromopropane to form the indole ring structure.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.
Formation of the heptanoic acid chain: The heptanoic acid chain is formed through a series of reactions involving oxidation and reduction steps.
Deuterium labeling: Deuterium atoms are introduced at specific positions to achieve over 98% deuterium enrichment.
Industrial Production Methods
Industrial production of (3S,5R)-Fluvastatin-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents and catalysts is crucial for achieving the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-Fluvastatin-d7 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly used.
Major Products
The major products formed from these reactions include various derivatives of fluvastatin with modified functional groups, which can be used for further pharmacological studies.
Aplicaciones Científicas De Investigación
(3S,5R)-Fluvastatin-d7 (sodium) has several scientific research applications:
Biology: Helps in understanding the biological pathways and interactions of fluvastatin in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of fluvastatin.
Industry: Employed in the development of new statin drugs and formulations.
Mecanismo De Acción
(3S,5R)-Fluvastatin-d7 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the drug’s metabolism and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-Fluvastatin: The enantiomer of (3S,5R)-Fluvastatin, which has a higher therapeutic activity.
Lovastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to fluvastatin but with different pharmacokinetic properties.
Uniqueness
(3S,5R)-Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which provides a valuable tool for studying the drug’s metabolism and pharmacokinetics in detail. This isotopic labeling allows researchers to track the drug’s behavior in biological systems more accurately compared to non-labeled versions.
Propiedades
Fórmula molecular |
C24H25FNNaO4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D; |
Clave InChI |
ZGGHKIMDNBDHJB-FXRWVFJKSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


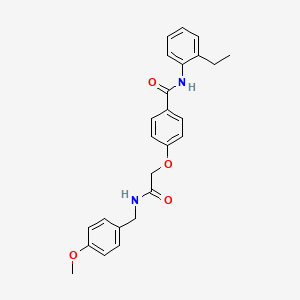

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
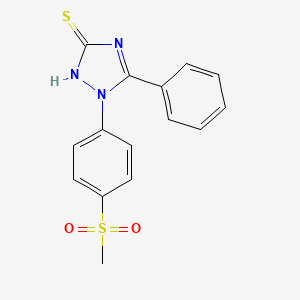

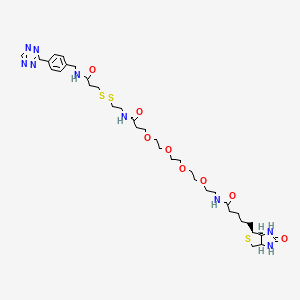
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
